N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide
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Overview
Description
N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylacetic acid with (1R)-1-cyano-2-methylpropylamine under specific conditions to form the desired amide. The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities of enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility allows for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and naphthyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- N-[(1R)-1-cyano-2-methylpropyl]-2-(phenyl)acetamide
- N-[(1R)-1-cyano-2-methylpropyl]-2-(benzyl)acetamide
- N-[(1R)-1-cyano-2-methylpropyl]-2-(pyridyl)acetamide
Uniqueness: N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide stands out due to its naphthyl group, which imparts unique electronic and steric properties. This structural feature enhances its binding affinity and specificity compared to similar compounds with different aromatic groups.
Properties
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-2-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12(2)16(11-18)19-17(20)10-13-7-8-14-5-3-4-6-15(14)9-13/h3-9,12,16H,10H2,1-2H3,(H,19,20)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWKRNRAJLGXLG-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)CC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)CC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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